1-ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
1-Ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a pyridinone derivative featuring a hybrid pharmacophore combining a piperazine ring substituted with fluorinated aryl groups and a pyridinone core. The compound’s structure includes:
- A 1-ethyl group at position 1 of the pyridinone ring.
- A 4-hydroxy-6-methyl substitution on the pyridinone scaffold.
- A bis-arylpiperazinylmethyl moiety, with one 4-fluorophenyl and one 4-(2-fluorophenyl) group attached to the piperazine nitrogen atoms.
Properties
IUPAC Name |
1-ethyl-3-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-8-10-19(26)11-9-18)29-14-12-28(13-15-29)21-7-5-4-6-20(21)27/h4-11,16,24,31H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESJVBQUWWSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4F)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic compound that exhibits significant biological activity, particularly in the realm of pharmacology. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a pyridine core, piperazine moieties, and fluorinated phenyl groups. The molecular formula is with a molecular weight of approximately 394.43 g/mol. The presence of fluorine atoms is notable as they often enhance the biological activity of organic compounds by increasing lipophilicity and altering metabolic stability.
The biological activity of 1-ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one can be attributed to several mechanisms:
1. Enzyme Inhibition:
Research indicates that compounds with similar structures can act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases. For instance, derivatives containing piperazine moieties have shown selective inhibition of MAO-B with IC50 values in the low micromolar range .
2. Receptor Modulation:
The compound may interact with various neurotransmitter receptors, including serotonin (5-HT) receptors. Studies have demonstrated that related compounds can bind to these receptors, influencing neurotransmission and potentially offering therapeutic effects for mood disorders .
3. Anticancer Activity:
Recent studies have highlighted the anticancer properties of similar piperazine derivatives, showing their ability to induce apoptosis in cancer cells through pathways involving BCL2 and caspases . This suggests that our compound could also exhibit similar anticancer effects.
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the biological effects of compounds structurally related to 1-ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one:
- MAO Inhibition Study : A study focused on pyridazinone derivatives showed that certain compounds exhibited high selectivity for MAO-B over MAO-A, suggesting potential for treating neurodegenerative disorders like Alzheimer's disease .
- Anticancer Mechanism : Another investigation into piperazine derivatives revealed their ability to induce cell death in cancer lines via apoptosis pathways, highlighting their therapeutic potential in oncology .
- Receptor Binding Affinity : Research on benzo[b]thiophene derivatives indicated that structural modifications significantly affect binding affinity to serotonin receptors, suggesting that similar alterations in our compound could enhance its pharmacological profile .
Scientific Research Applications
Pharmacological Properties
1. Antidepressant Activity
Research indicates that compounds with structural similarities to 1-ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one exhibit significant antidepressant-like effects. Studies have demonstrated that modifications in the piperazine moiety can enhance the binding affinity to serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation .
2. Neuroprotective Effects
The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. The piperazine structure is known for its role in enhancing neuroprotection by inhibiting excitotoxic pathways .
Synthesis and Derivatives
The synthesis of 1-ethyl-3-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves multi-step reactions that can yield various derivatives with modified biological activities. These derivatives can be tailored for specific therapeutic targets, enhancing their efficacy and reducing side effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Variations in the fluorinated phenyl groups and alterations to the piperazine ring can significantly influence receptor binding and biological activity. For instance, the introduction of additional functional groups on the piperazine can enhance selectivity towards specific serotonin receptor subtypes .
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, a derivative of the compound was administered to evaluate its antidepressant efficacy. The results indicated a marked improvement in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the brain .
Case Study 2: Neuroprotection in Alzheimer's Models
Another study assessed the neuroprotective effects of the compound in transgenic mice models of Alzheimer's disease. The findings revealed that treatment with the compound led to reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The target compound’s piperazine moiety is uniquely substituted with 4-fluorophenyl and 4-(2-fluorophenyl) groups. Comparatively:
- 1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one () replaces the 4-(2-fluorophenyl) group with a 4-methoxyphenyl substituent. This methoxy group may enhance lipophilicity but reduce receptor binding affinity due to decreased electronegativity .
*LogP values estimated using fragment-based methods.
Pharmacological Activity and Toxicity
While direct data on the target compound’s bioactivity is unavailable, analogs provide insights:
- 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (Compound 4p, ) demonstrated moderate analgesic activity in thermal plate tests (ED₅₀ = 12 mg/kg in mice) but exhibited high acute toxicity (LD₅₀ = 45 mg/kg) .
- 5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (Compound 6, ) showed lower toxicity (LD₅₀ > 200 mg/kg) but negligible analgesic effects, highlighting the trade-off between fluorinated substituents and safety .
The target compound’s dual fluorophenyl groups may enhance receptor affinity compared to methoxy or trifluoromethyl analogs, though toxicity risks remain uncharacterized.
Key Research Findings and Gaps
Structural Uniqueness: The target compound’s bis-fluorophenylpiperazine moiety distinguishes it from analogs with mono-fluorophenyl or non-fluorinated substituents. This may confer improved CNS penetration or receptor selectivity .
Limited Pharmacological Data: No acute toxicity or efficacy studies are reported for the target compound, unlike analogs in .
Synthetic Feasibility : High-yield routes (e.g., Method C in ) could be adapted for its synthesis, but purification challenges are anticipated due to steric hindrance from the 2-fluorophenyl group .
Q & A
Synthesis Optimization and Reaction Condition Variability
Q: How can researchers optimize the synthesis of this compound to improve yield and purity, given the variability in reaction conditions reported? A: Synthesis optimization requires systematic evaluation of parameters such as solvent polarity, temperature, and catalyst loading. For example, highlights that condensation reactions involving fluorophenyl and piperazine moieties benefit from polar aprotic solvents (e.g., DMF) at 80–100°C, while emphasizes the use of microwave-assisted synthesis to reduce reaction time and byproducts . A stepwise approach is recommended:
Purification: Employ flash chromatography () or crystallization () to isolate intermediates.
Yield Tracking: Use HPLC-MS to monitor reaction progress and identify side products ().
Scale-Up: Pilot small-scale reactions (0.1–1 mmol) before scaling to avoid batch inconsistencies.
Mechanistic Insights into Biological Activity
Q: What methodologies are suitable for elucidating the mechanism of action of this compound in neurological or oncological contexts? A: and suggest structural similarities to serotonin/dopamine receptor ligands and kinase inhibitors. Key approaches include:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinity to receptors (e.g., 5-HT2A or EGFR kinases) .
- In Vitro Assays: Conduct competitive binding assays with radiolabeled ligands (e.g., [³H]-ketanserin for serotonin receptors) .
- Pathway Analysis: Employ transcriptomic profiling (RNA-seq) to identify downstream gene regulation in cancer cell lines .
Analytical Characterization Challenges
Q: What advanced analytical techniques are critical for confirming the structural integrity and purity of this compound? A: and recommend a multi-technique approach:
- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to verify substituent positions and fluorinated groups .
- Mass Spectrometry: High-resolution MS (HRMS) for exact mass confirmation (e.g., m/z 452.53 ± 0.01) .
- X-ray Crystallography: Resolve crystal packing and stereochemistry, as demonstrated in for analogous piperazine derivatives .
Addressing Data Contradictions in Biological Activity
Q: How should researchers resolve contradictions in reported biological activities (e.g., conflicting receptor affinity data)? A: Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). and propose:
- Standardized Protocols: Use HEK293 cells transfected with human receptors for consistent binding assays .
- Control Compounds: Include known agonists/antagonists (e.g., clozapine for dopamine receptors) to validate experimental setups .
- Meta-Analysis: Cross-reference data from public databases (ChEMBL, PubChem) to identify outliers .
Structure-Activity Relationship (SAR) Studies
Q: What strategies are effective for designing SAR studies to enhance this compound’s potency or selectivity? A: and highlight the importance of modifying substituents on the piperazine and pyridinone rings. A tiered SAR approach is advised:
Core Modifications: Replace the 4-fluorophenyl group with 2-fluorophenyl or chlorophenyl to assess steric/electronic effects ().
Functional Group Additions: Introduce sulfonyl or carbonyl groups to improve solubility ().
Biological Testing: Prioritize in vitro cytotoxicity (MTT assay) and selectivity profiling across receptor panels .
Toxicity and Pharmacokinetic Profiling
Q: What preclinical models are appropriate for evaluating acute toxicity and metabolic stability? A: and outline methodologies for acute toxicity studies:
- Rodent Models: Administer doses (10–100 mg/kg) to Sprague-Dawley rats, monitoring liver enzymes (ALT/AST) and renal function .
- Metabolic Stability: Use microsomal incubation (human/rat liver microsomes) with LC-MS to quantify metabolite formation .
- Blood-Brain Barrier Penetration: Conduct PAMPA-BBB assays to predict CNS activity .
Solubility and Formulation Challenges
Q: How can researchers improve the aqueous solubility of this hydrophobic compound for in vivo studies? A: and suggest:
- Prodrug Synthesis: Introduce phosphate or glycoside groups to the hydroxyl moiety for enhanced solubility .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (100–200 nm) to improve bioavailability ().
- Co-Solvent Systems: Test combinations of PEG-400 and ethanol (20–30% v/v) for intravenous administration .
Computational Modeling for Derivative Design
Q: What computational tools are recommended for predicting the bioactivity of novel derivatives? A: and advocate:
- QSAR Models: Train models using datasets from PubChem or ChEMBL to predict IC50 values .
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to forecast absorption and toxicity .
- Dynamics Simulations: Perform MD simulations (GROMACS) to study ligand-receptor stability over 100 ns trajectories .
Reproducibility in Synthetic Protocols
Q: How can researchers ensure reproducibility when replicating literature-based synthetic routes? A: and stress:
- Detailed Documentation: Record exact stoichiometry, catalyst batches, and purification gradients.
- Intermediate Characterization: Provide NMR/HRMS data for all intermediates, as in ’s synthesis of trifluoromethylpyridinones .
- Collaborative Validation: Share protocols with independent labs to verify yields and purity .
Resolving Spectral Data Ambiguities
Q: How should researchers address overlapping signals in NMR or IR spectra during structural confirmation? A: and recommend:
- 2D NMR Techniques: Use HSQC and HMBC to assign quaternary carbons and resolve aromatic proton overlaps .
- Isotopic Labeling: Synthesize deuterated analogs to simplify ¹H NMR interpretation (e.g., deuterating the piperazine ring) .
- Comparative Analysis: Cross-check IR carbonyl stretches (1650–1750 cm⁻¹) with analogous compounds in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
